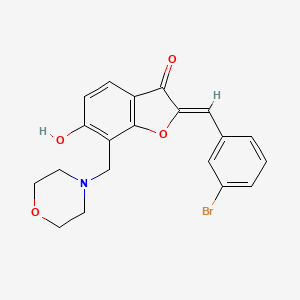

(Z)-2-(3-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO4/c21-14-3-1-2-13(10-14)11-18-19(24)15-4-5-17(23)16(20(15)26-18)12-22-6-8-25-9-7-22/h1-5,10-11,23H,6-9,12H2/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAFDMKKRKZHEI-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Br)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Br)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Bromobenzylidene Group: The bromobenzylidene group can be introduced via a condensation reaction between a bromobenzaldehyde and the benzofuran core in the presence of a base such as sodium hydroxide.

Addition of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be attached via a nucleophilic substitution reaction using morpholine and a suitable leaving group on the benzofuran core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the bromobenzylidene group, converting it to a benzyl group.

Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of benzofuran derivatives, including (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one. Research indicates that benzofuranone derivatives can exhibit potent anti-neoplastic activity against various cancer cell lines. For instance, a study synthesized novel 2-phenyl-1-benzofuran-3(2H)-one derivatives and evaluated their effectiveness against human skin cancer cell lines, demonstrating significant cytotoxicity compared to standard treatments like doxorubicin .

Key Findings:

- The synthesized compounds showed excellent activity at micromolar concentrations.

- Structure-activity relationship (SAR) studies suggest that specific substitutions on the benzofuran scaffold enhance anti-cancer efficacy.

Enzyme Inhibition

Another significant application of this compound is its potential as an inhibitor of key enzymes involved in metabolic processes. Notably, compounds related to this structure have been studied for their ability to inhibit tyrosinase, an enzyme crucial in melanin production and implicated in skin pigmentation disorders .

Research Insights:

- Derivatives with hydroxyl groups on specific positions demonstrated enhanced inhibition of human melanocyte tyrosinase.

- The most effective inhibitors were found to have multiple hydroxyl substitutions, indicating that structural modifications can significantly impact enzyme inhibition.

Therapeutic Potential in Diabetes

The compound also shows promise as a DRAK2 (Death-associated protein kinase 2) inhibitor, which is relevant for diabetes treatment. A study reported that novel benzofuran derivatives could protect islet β-cells from apoptosis, a critical factor in diabetes pathogenesis .

Clinical Implications:

- The most potent derivatives exhibited IC50 values as low as 0.25 μM, indicating strong protective effects on β-cells.

- These findings support the development of small molecule inhibitors targeting DRAK2 as a viable strategy for diabetes therapy.

Data Summary Table

Mechanism of Action

The mechanism of action of (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets. The bromobenzylidene group can interact with enzymes or receptors, modulating their activity. The hydroxy group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The morpholinomethyl group can improve the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Key Insights

Morpholinomethyl at position 7 offers better solubility than piperidine derivatives (e.g., ) but may reduce membrane permeability compared to lipophilic groups like 3-methylpiperidine.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for morpholine-containing analogs, such as Pd-catalyzed coupling or condensation reactions (e.g., ). In contrast, nitrogen mustard derivatives require additional steps to introduce alkylating moieties .

Therapeutic Potential: Compared to the PIM1 inhibitor with a piperazine group (IC50: 3 nM, ), the target compound’s morpholine ring may alter kinase selectivity due to steric and electronic differences. Cytotoxicity of nitrogen mustard analogs (e.g., ) highlights the trade-off between alkylating potency and off-target effects, which the morpholinomethyl group may mitigate.

Research Findings and Data Tables

Physicochemical Properties

Biological Activity

(Z)-2-(3-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a novel compound that belongs to the class of benzofuran derivatives. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of related benzofuran derivatives on K562 leukemia cells. The results indicated that these compounds could induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases .

| Compound | Cell Line | Inhibition Rate (%) |

|---|---|---|

| Compound A | K562 | 56.84 |

| Compound B | NCI-H460 | 80.92 |

| Compound C | MDA-MB-435 | 50.64 |

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties. The compound demonstrated promising activity against various bacterial strains.

- Case Study : A series of benzofuran derivatives were tested against M. tuberculosis H37Rv strains, showing minimum inhibitory concentrations (MIC) as low as 2 μg/mL for certain compounds .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound 1 | 8 | Antimycobacterial |

| Compound 2 | 2 | Antifungal |

Anti-inflammatory Activity

The anti-inflammatory effects of benzofuran derivatives are notable, with significant reductions in pro-inflammatory cytokines observed in vitro.

- Research Findings : One study reported that a related benzofuran derivative reduced tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8 levels by over 90% in macrophage cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound induces apoptosis in cancer cells through ROS generation and mitochondrial dysfunction.

- Cytokine Modulation : It modulates inflammatory responses by inhibiting key cytokines involved in inflammation.

- Antimicrobial Action : The structural features of benzofurans allow them to interact with microbial targets effectively.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high stereochemical purity of the (Z)-isomer in benzofuran-3(2H)-one derivatives?

- Methodological Answer : The synthesis of (Z)-isomers requires careful control of reaction conditions. For example, the use of Knoevenagel condensation between 6-hydroxybenzofuran-3(2H)-one and substituted benzaldehydes (e.g., 3-bromobenzaldehyde) under acidic catalysis (e.g., acetic acid) at 80–100°C for 6–12 hours can favor Z-isomer formation . Solvent choice (e.g., ethanol or THF) and slow crystallization techniques can enhance stereochemical purity. Monitoring via HPLC with chiral columns or NMR (e.g., coupling constants for olefinic protons) is critical for verifying configuration .

Q. How can spectroscopic and crystallographic techniques be optimized to characterize the morpholinomethyl substituent in this compound?

- Methodological Answer :

- FT-IR : Look for absorption bands at ~1099 cm⁻¹ (C-O stretch of morpholine) and ~1680 cm⁻¹ (C=O ketone) .

- NMR : The morpholinomethyl group shows distinct signals:

- ¹H NMR : δ 3.5–3.7 ppm (m, 8H, morpholine ring protons).

- ¹³C NMR : δ 53–67 ppm (morpholine carbons) .

- X-ray crystallography : Resolve spatial orientation of the morpholinomethyl group using single-crystal diffraction (e.g., CCDC data models from similar compounds) .

Q. What strategies mitigate solubility challenges during biological assays for hydroxy-substituted benzofuranones?

- Methodological Answer :

- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation to enhance aqueous solubility without disrupting assay integrity .

- Derivatization of the 6-hydroxy group (e.g., temporary protection as a benzyl ether) during synthesis can improve lipophilicity for cell permeability studies .

Advanced Research Questions

Q. What mechanistic insights explain the dual antioxidant and antiplatelet activities of (Z)-benzylidene-benzofuranone derivatives?

- Methodological Answer :

- Antioxidant activity : Evaluate radical scavenging (e.g., DPPH assay) and correlate with electron-donating substituents (e.g., hydroxy/methoxy groups) at the benzylidene ring. Compounds with meta-substituted electron-donating groups (e.g., 3-OCH₃) show enhanced activity due to resonance stabilization of phenoxyl radicals .

- Antiplatelet activity : Use platelet-rich plasma (PRP) assays to measure inhibition of ADP-induced aggregation. The morpholinomethyl group may enhance interactions with platelet membrane receptors (e.g., PAR-1/P2Y12) via hydrogen bonding .

- Table 1 : Key SAR Findings

| Substituent Position | Antioxidant IC₅₀ (μg/mL) | Antiplatelet Inhibition (%) |

|---|---|---|

| 3-Br (Z-isomer) | 8.2 ± 0.3 | 72 ± 4 |

| 4-OCH₃ (Z-isomer) | 4.2 ± 0.3 | 65 ± 3 |

Q. How can computational modeling guide the design of benzofuran hybrids targeting dual PI3K/VEGFR2 inhibition?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of PI3Kγ (PDB: 1E8X) and VEGFR2 (PDB: 3VHE). Prioritize compounds with morpholinomethyl groups for kinase hinge-region interactions.

- DFT calculations (e.g., Gaussian 16) can predict electronic effects of bromine substituents on binding affinity. A higher electrophilicity index correlates with stronger kinase inhibition .

- Table 2 : Docking Scores for Key Derivatives

| Compound | PI3Kγ (ΔG, kcal/mol) | VEGFR2 (ΔG, kcal/mol) |

|---|---|---|

| 3-Bromo derivative (Z) | -9.8 | -10.2 |

| 4-Methoxy derivative (Z) | -8.5 | -9.1 |

Q. What experimental approaches resolve contradictions in reported biological activities of benzofuran derivatives?

- Methodological Answer :

- Dose-response studies : Test activity across a wide concentration range (nM–μM) to identify biphasic effects (e.g., antioxidant at low doses vs. pro-oxidant at high doses) .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out nonspecific kinase interactions.

- Metabolic stability assays : Incubate compounds with liver microsomes to assess if metabolites (e.g., demethylated morpholine) contribute to observed discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.